MitoPY1
Description
Structure
2D Structure
Properties
IUPAC Name |
4-[4-[3-oxo-6'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[2-benzofuran-1,9'-xanthene]-3'-yl]piperazin-1-yl]butyl-triphenylphosphanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H53BN2O5P.HI/c1-50(2)51(3,4)60-53(59-50)38-26-28-45-47(36-38)57-48-37-39(27-29-46(48)52(45)44-25-15-14-24-43(44)49(56)58-52)55-33-31-54(32-34-55)30-16-17-35-61(40-18-8-5-9-19-40,41-20-10-6-11-21-41)42-22-12-7-13-23-42;/h5-15,18-29,36-37H,16-17,30-35H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPCCULDYUUMFAD-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4(C5=C(O3)C=C(C=C5)N6CCN(CC6)CCCC[P+](C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9)C1=CC=CC=C1C(=O)O4.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H53BIN2O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
954.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Chemical Compound: Mitopy1
Chemical Structure and Synthesis
This compound's structure is a sophisticated design integrating three key components:
A Xanthene Fluorophore: The core of the probe is a rhodol-type fluorescent dye, which serves as the signaling unit. researchgate.net
A Boronate Ester Switch: An arylboronate group is attached to the fluorophore. This group "masks" the fluorescence of the dye in its native state and acts as the H₂O₂-selective reactive site. nih.govbiocrick.com
A Triphenylphosphonium (TPP) Cation: This lipophilic cation is connected to the fluorophore via an alkyl chain and serves as the mitochondrial targeting group. nih.govresearchgate.net
The synthesis is designed in a modular fashion, allowing the TPP targeting group to be added after the installation of the sensitive boronate switch. google.com This approach circumvents potential complications with the chemistries involved and provides a flexible platform for creating other targeted H₂O₂ probes. nih.govgoogle.com The full synthesis and purification process is a multi-step procedure. nih.gov
Mechanism of Action for Hydrogen Peroxide Detection
The detection mechanism of this compound relies on a highly selective, irreversible chemical reaction between its boronate group and hydrogen peroxide. researchgate.netpreprints.org In its inactive state, the boronate ester prevents the full π-conjugation of the xanthene dye system, rendering it weakly fluorescent. nih.govnih.gov
Upon encountering H₂O₂, this compound undergoes a specific oxidative deboronation reaction. scispace.com This process converts the arylboronate ester into a phenol (B47542). researchgate.net This chemical transformation triggers the opening of a lactone ring on the fluorophore scaffold, which restores the fully conjugated π-system of the xanthene dye. nih.gov The resulting product, known as MitoPY1ox, is a brightly fluorescent molecule. nih.govscispace.com This "turn-on" fluorescence response is directly proportional to the amount of H₂O₂ that has reacted with the probe. nih.gov
Integration of Mitochondrial Targeting Moieties
Photophysical Properties and Spectral Data
The reaction of this compound with H₂O₂ causes a significant change in its spectral properties, forming the basis of its utility as a fluorescent sensor. The unreacted this compound probe has minimal fluorescence. Following the reaction to form its oxidized product, MitoPY1ox, there is a substantial increase in fluorescence emission. nih.gov
The key photophysical properties are summarized in the table below.
| Property | This compound (Unreacted) | MitoPY1ox (H₂O₂-reacted) |
| Absorption Maxima (λabs) | 489 nm, 510 nm | 510 nm |
| Emission Maximum (λem) | 540 nm | 528-530 nm |
| Molar Absorptivity (ε) | ~14,200 M⁻¹cm⁻¹ at 510 nm | ~22,300 M⁻¹cm⁻¹ at 510 nm |
| Quantum Yield (Φ) | ~0.019 | ~0.405 |
| Data compiled from studies in aqueous buffer (20 mM HEPES, pH 7). nih.govnih.govtocris.com |
The conversion from this compound to MitoPY1ox results in an approximate 21-fold increase in fluorescence quantum yield, providing a high signal-to-background ratio for imaging applications. nih.govnih.gov
Selectivity and Experimental Validation
A critical feature of this compound is its high selectivity for hydrogen peroxide over other biologically relevant reactive oxygen and nitrogen species. researchgate.net Experimental studies have demonstrated that this compound shows a robust fluorescent turn-on response to H₂O₂ while exhibiting negligible response to other oxidants such as superoxide (B77818) (O₂⁻), nitric oxide (NO), hypochlorite (B82951) (OCl⁻), and the hydroxyl radical (•OH). nih.govbiocrick.combio-techne.comrndsystems.com
This selectivity is a direct result of the specific reactivity of the boronate chemical switch. preprints.orgresearchgate.net The probe's utility and specificity have been validated in numerous studies using techniques like confocal microscopy and flow cytometry in various mammalian cell lines, including HeLa and HT22 cells. nih.govharvard.edubiocrick.com These experiments confirm that this compound selectively accumulates in mitochondria and responds to localized changes in H₂O₂ concentration, for instance, after stimulation with chemical inducers of oxidative stress like paraquat (B189505) or rotenone. nih.govharvard.edu
Mechanistic Basis of Mitopy1 Function
Molecular Mechanism of Hydrogen Peroxide Activation
MitoPY1's response to hydrogen peroxide is mediated by a chemical transformation of its boronate group. This reaction is central to the probe's ability to selectively detect H2O2 and subsequently produce a fluorescent signal.
Boronate to Phenol (B47542) Conversion Chemistry
The core of this compound's activation mechanism involves the hydrogen peroxide-mediated conversion of an aryl boronate group to a phenol nih.govresearchgate.netnih.gov. This chemical transformation is a well-established reaction utilized in the design of H2O2-selective probes nih.govresearchgate.netnih.gov. In this compound, the aryl boronate is integrated into a xanthene fluorophore scaffold nih.gov. Upon reaction with H2O2, the boronate ester is oxidized and cleaved, resulting in the formation of a hydroxyl group, thus converting the boronate moiety to a phenol nih.govnih.gov.
Fluorescence Turn-on Mechanism
The boronate to phenol conversion triggers a significant increase in this compound's fluorescence nih.govnih.gov. In its initial state, with the boronate group present, this compound exists in a relatively non-fluorescent or weakly fluorescent form nih.govnih.gov. The boronate group is part of a system that keeps the xanthene fluorophore in a quenched or low-fluorescence state, potentially through mechanisms involving the closure of a lactone ring nih.gov. The H2O2-mediated conversion of the boronate to a phenol leads to the opening of this lactone ring, exposing a fully conjugated xanthene fluorophore nih.gov. This structural change results in a significant enhancement of fluorescence, effectively "turning on" the signal in the presence of H2O2 nih.govnih.gov. This compound exhibits weak emission at 540 nm with a quantum yield of 0.019 in its inactive state. nih.gov Upon reaction with H2O2, it is converted to MitoPY1ox, which shows enhanced emission at 528 nm with a quantum yield of 0.405. nih.govnih.gov
Specificity Profile of this compound for Reactive Oxygen Species
A critical aspect of this compound's utility is its high selectivity for hydrogen peroxide over other reactive oxygen species (ROS) and reactive nitrogen species (RNS) that are present in biological systems nih.gov. This specificity is primarily attributed to the inherent reactivity of the boronate switch nih.govnih.gov.
This compound is designed to be selective for H2O2 over a range of other potentially interfering species nih.gov. Research has demonstrated that this compound selectively detects H2O2 compared to superoxide (B77818), nitric oxide, hypochlorite (B82951), and hydroxyl radical nih.gov.
Differentiation from Superoxide Anion
This compound exhibits selectivity for H2O2 and differentiates itself from the superoxide anion (O2•−) nih.govuc.pt. While superoxide can be an important ROS in mitochondria, this compound's boronate-based mechanism is primarily responsive to H2O2 nih.govresearchgate.netpreprints.org. Studies have shown that this compound has a very low capacity for detecting organic hydroperoxides and is more sensitive and specific to H2O2 researchgate.net. Although some boronate derivatives have shown reactivity with peroxynitrite (ONOO−), which can be formed from superoxide and nitric oxide, this compound is reported to selectively detect H2O2 over superoxide nih.govpreprints.org.
Discrimination from Nitric Oxide and Hydroxyl Radicals
In addition to superoxide, this compound also demonstrates discrimination against other reactive species such as nitric oxide (NO) and hydroxyl radicals (•OH) nih.gov. The boronate oxidation reaction is specifically driven by hydrogen peroxide, allowing this compound to maintain its selectivity even in the presence of these other reactive species nih.govnih.gov. This high degree of specificity is crucial for accurately measuring H2O2 levels in complex biological environments where multiple ROS and RNS are present nih.gov.
The relative fluorescence responses of this compound to various reactive oxygen species have been evaluated, demonstrating its selective turn-on fluorescence in the presence of H2O2 compared to species like superoxide, nitric oxide, and hydroxyl radical nih.gov.
Intracellular Localization Mechanism: Role of Triphenylphosphonium Moiety
This compound is specifically designed to target and accumulate within mitochondria nih.govresearchgate.net. This directed localization is achieved through the incorporation of a triphenylphosphonium (TPP) moiety into the probe's structure nih.govresearchgate.netmdpi.com.
Methodological Applications of Mitopy1 in Cellular and Molecular Biology
Fluorescence Microscopy Techniques for Mitochondrial H2O2 Imaging
MitoPY1 can be effectively utilized with various fluorescence microscopy techniques to visualize mitochondrial H2O2 in live cells. nih.gov This allows for the study of localized changes in H2O2 concentrations within the mitochondria under different physiological and pathological conditions. nih.gov
Confocal Laser Scanning Microscopy
Confocal laser scanning microscopy is a primary technique used with this compound to visualize mitochondrial H2O2. nih.govtocris.combio-techne.com This method provides high-resolution optical sections, allowing for precise localization of the this compound signal within the mitochondria. researchgate.net For standard confocal experiments with this compound, optimal results are typically obtained with excitation wavelengths of either 488 nm or 510 nm, and emission collected between 527 nm and 580 nm. nih.gov Confocal microscopy experiments have demonstrated that this compound effectively localizes to the mitochondria in various mammalian cell lines and can detect increased mitochondrial H2O2 levels induced by oxidative stress, such as treatment with paraquat (B189505). nih.govnih.gov Co-staining with mitochondrial indicators like MitoTracker Deep Red confirms the mitochondrial localization of this compound fluorescence. nih.govresearchgate.net
Two-Photon Fluorescence Imaging Applications
Two-photon fluorescence (TPF) imaging is another powerful technique for use with this compound, particularly for studying H2O2 production in live cells and potentially in vivo due to its deeper penetration capabilities and reduced phototoxicity. nih.govresearchgate.net this compound has been successfully applied in TPF imaging to monitor intracellular mitochondrial H2O2 production. nih.govresearchgate.net Studies have utilized TPF imaging with this compound to visualize localized mitochondrial H2O2 in cell lines, observing increased fluorescence upon induction of endogenous H2O2 production with agents like rotenone. nih.govresearchgate.netresearchgate.net Two-photon excitation for this compound has been reported at 770 nm, with emission collected in the green channel. nih.govresearchgate.net
Live-Cell Imaging Protocols
Live-cell imaging with this compound typically involves incubating cells with the probe in a suitable culture medium. A common protocol involves loading cells with 5 µM this compound for 1 hour at 37°C. nih.gov Following incubation, cells are washed and then imaged in phenol (B47542) red-free culture media to minimize background fluorescence. mdpi.com The duration of incubation and probe concentration may be optimized depending on the specific cell type and experimental conditions. nih.gov Live-cell imaging allows for the real-time monitoring of dynamic changes in mitochondrial H2O2 levels in response to various stimuli. researchgate.net
Flow Cytometry for Quantitative Assessment of Mitochondrial H2O2
In addition to microscopy, flow cytometry can be employed for the quantitative assessment of mitochondrial H2O2 levels using this compound. nih.govnih.govresearchgate.net This technique allows for the analysis of fluorescence intensity in a large population of cells, providing a quantitative measure of average mitochondrial H2O2 levels under different experimental conditions. nih.govmdpi.com Cells are loaded with this compound and stimulated in a manner analogous to microscopy protocols. nih.gov After stimulation, cells are prepared for flow cytometry, typically involving detachment from the culture surface and resuspension. nih.gov Analysis is performed using the GFP channel on a flow cytometer, detecting the turn-on fluorescence signal of MitoPY1ox. nih.govresearchgate.net Flow cytometry with this compound has been used to quantify increased mitochondrial H2O2 levels in response to treatments like diclofenac. mdpi.com
Preparation Protocols for this compound-Based Cellular Assays
Preparation protocols for this compound-based cellular assays involve several key steps, including cell culture, probe loading, and stimulation. Cells are cultured according to standard procedures for the specific cell type. For probe loading, this compound is typically prepared as a stock solution, often in DMSO due to its solubility. bio-techne.comrndsystems.com A working concentration of this compound, commonly around 5 µM, is then prepared in cell culture medium. nih.govresearchgate.net Cells are incubated with the working solution for a specific duration and temperature, often 37°C for 30 minutes to 1 hour, to allow for mitochondrial uptake. nih.govresearchgate.net After the loading period, cells are washed to remove excess probe. mdpi.com Depending on the experimental design, cells may then be treated with stimuli that are expected to modulate mitochondrial H2O2 levels before imaging or flow cytometry analysis. nih.govnih.govmdpi.com
Considerations for Image Acquisition and Data Interpretation
Several considerations are important for accurate image acquisition and data interpretation when using this compound. The fluorescence signal from this compound is influenced by factors such as probe uptake efficiency, the intracellular reaction rate with H2O2, and the local concentration of H2O2 within the mitochondria. nih.gov Therefore, quantifying the absolute endogenous concentration of H2O2 can be challenging. nih.gov
Data obtained using this compound are often best interpreted in relative terms, comparing fluorescence intensity between different conditions (e.g., control versus stimulated, healthy versus diseased). nih.gov To ensure reliable results, it is recommended to acquire multiple images from various fields of view for each condition. nih.gov Experiments should also be repeated in triplicate or more to obtain statistically significant average fluorescent intensities. nih.gov
When using microscopy, appropriate excitation and emission wavelengths should be selected based on the spectral properties of MitoPY1ox. nih.govtocris.combio-techne.com For confocal microscopy, excitation at 488 nm or 510 nm and emission collection between 527 nm and 580 nm are typically used. nih.gov In TPF imaging, excitation around 770 nm is common. nih.govresearchgate.net Careful consideration of imaging settings, such as laser power and exposure time, is necessary to minimize photobleaching and phototoxicity, particularly during live-cell imaging.
Data interpretation often involves quantifying the fluorescence intensity within identified mitochondrial regions. This can be done manually or using image analysis software. Co-localization analysis with known mitochondrial markers is crucial to confirm that the detected H2O2 signal is indeed originating from the mitochondria. nih.govresearchgate.net
Research Applications of Mitopy1 Across Biological Systems
Investigation of Oxidative Stress in Cell Culture Models
MitoPY1 has been widely applied in diverse cell culture systems to assess changes in mitochondrial H2O2 levels under conditions of oxidative stress. Its ability to selectively target mitochondria and provide a turn-on fluorescence signal in response to H2O2 makes it suitable for both qualitative imaging and quantitative analysis using techniques like confocal microscopy and flow cytometry. nih.govresearchgate.netnih.govrndsystems.commdpi.com
Mammalian Cell Lines (e.g., HeLa, HEK293T, Cos-7, CHO.K1)
This compound has been successfully utilized in a variety of common mammalian cell lines, including HeLa (cervical cancer), HEK293T (human embryonic kidney), Cos-7 (African green monkey kidney), and CHO.K1 (Chinese hamster ovary) cells, to visualize and quantify mitochondrial H2O2. nih.govnih.govgoogle.com Studies have demonstrated that this compound effectively localizes to the mitochondria in these cell types and exhibits a measurable increase in fluorescence upon exposure to exogenous H2O2 or inducers of oxidative stress. nih.govnih.govgoogle.com
For instance, in HeLa cells loaded with this compound, the addition of H2O2 resulted in a marked localized increase in fluorescence within the mitochondria, as confirmed by co-staining with mitochondrial indicators. nih.gov Analogous experiments in Cos-7, HEK293, and CHO.K1 cell lines yielded similar results, expanding the scope of the probe's applicability across different mammalian cell models. nih.govnih.govgoogle.com These applications are crucial for understanding how oxidative stress impacts mitochondrial function in various cellular contexts.
Bacterial Models of Peroxidative Activity (e.g., Escherichia coli B strains)
Beyond mammalian systems, this compound has also been employed to study intracellular peroxidative activity in bacterial models. Research using Escherichia coli B strains, particularly those with genetic modifications affecting antioxidant defense, has demonstrated this compound's utility in detecting intracellular H2O2. mdpi.com
In these bacterial models, this compound showed higher sensitivity and specificity for H2O2 compared to other fluorescent probes like H2DCF-DA and Hydroethidine (HE). mdpi.com This application allows for the investigation of oxidative stress mechanisms and the effectiveness of antioxidant systems in bacteria, extending this compound's confirmed specificity for H2O2 in mammalian cells to a controlled bacterial system. mdpi.com
Role of Mitochondrial Hydrogen Peroxide in Neurodegenerative Research Models
Mitochondrial dysfunction and oxidative stress, particularly the production of mitochondrial H2O2, are implicated in the pathogenesis of several neurodegenerative diseases. nih.govmdpi.com this compound has been a valuable tool in studying the role of mitochondrial H2O2 in in vitro models of these conditions. nih.govrndsystems.comtocris.comspringernature.com
In Vitro Models of Parkinson's Disease (e.g., Paraquat-induced Oxidative Stress)
This compound has been extensively used in in vitro models of Parkinson's disease (PD), which often involve inducing oxidative stress using neurotoxins like paraquat (B189505). nih.govnih.govrndsystems.comtocris.comspringernature.commdpi.commdpi.com Paraquat is known to induce oxidative stress and produce Parkinson's-like phenotypes in cellular models. nih.govmdpi.com
Studies using this compound in cells exposed to paraquat have shown clear increases in mitochondrial-localized H2O2 levels. nih.govnih.gov For example, in HeLa cells treated with paraquat, this compound detected significant elevations in mitochondrial H2O2, indicating its sensitivity to oxidative stress relevant to PD models. nih.gov Similarly, in SH-SY5Y human neuroblastoma cells, this compound measured increased mitochondrial H2O2 production in response to manganese, another factor linked to neurotoxicity. nih.gov Research in rotenone-exposed neurons, another PD model, also utilized this compound to demonstrate increased mitochondrial H2O2 levels. nih.gov These findings highlight the role of mitochondrial H2O2 in the oxidative damage associated with these models.
Assessment in Huntington's Disease Models
This compound has also been applied in research on Huntington's disease (HD), another neurodegenerative disorder associated with mitochondrial dysfunction and oxidative stress. mdpi.comnih.govfrontiersin.org Studies have utilized this compound to assess mitochondrial H2O2 levels in cellular models of HD. nih.govfrontiersin.org
In fibroblasts and striatal/cortical neurons derived from HD models, this compound has been used to measure mitochondrial H2O2 production. nih.govfrontiersin.org For instance, enhanced mitochondrial reactive oxygen species, including H2O2 detected by this compound, have been observed in HD patient-derived induced pluripotent stem cells (iPSC) and differentiated neural stem cells (NSC). frontiersin.org These applications contribute to understanding the redox imbalance occurring in the mitochondria in HD.
Neuronal H2O2 Detection in Neurotoxin-Exposed Systems
This compound is also employed to detect mitochondrial H2O2 in neuronal systems exposed to various neurotoxins that induce neuronal damage and degeneration. nih.govpnas.orgpnas.orgunipd.it This is particularly relevant in models studying the acute effects of toxins on neuronal health.
Mitochondrial Redox Signaling in Disease Pathogenesis Models
Mitochondrial production of H₂O₂ plays a dual role in cellular physiology, acting as a signaling molecule at lower concentrations and contributing to oxidative damage and dysfunction at higher levels. nih.govresearchgate.net Dysregulation of mitochondrial redox homeostasis, particularly involving H₂O₂, is implicated in the pathogenesis of numerous diseases. This compound has been instrumental in studying these processes by allowing researchers to directly monitor mitochondrial H₂O₂ dynamics in relevant disease models.
Renal Ischemia/Reperfusion Injury Models
Renal ischemia/reperfusion (I/R) injury, a significant contributor to acute kidney injury, involves complex mechanisms where oxidative stress, largely originating from mitochondria, plays a critical role. researchgate.netnih.govmdpi.com Studies utilizing this compound have provided insights into mitochondrial H₂O₂ production in renal contexts. For instance, this compound has been employed to measure mitochondrial H₂O₂ levels in tissue isolates of the rat renal medullary thick ascending limb, revealing that sodium uptake can lead to increased mitochondrial H₂O₂ production. nih.gov Furthermore, this compound has been used to visualize mitochondrial H₂O₂ in podocytes within isolated glomeruli from salt-sensitive hypertensive rats, highlighting its applicability in studying mitochondrial redox status in specific renal cell types under pathological conditions. researchgate.net While some studies on I/R injury in other organs, like the heart, using this compound did not detect significant increases in mitochondrial matrix ROS during early reperfusion, indicating potential differences in the timing or localization of H₂O₂ production depending on the specific I/R model and organ. plos.orgnih.gov In an in vitro model of renal H/R using HK-2 cells, this compound was utilized to assess mitochondrial H₂O₂ levels, demonstrating its value in cellular models of kidney injury. researchgate.net These applications underscore this compound's utility in probing the involvement of mitochondrial H₂O₂ in the context of renal stress and injury.
Chondrocyte Studies in Osteoarthritis Models
Osteoarthritis (OA) is a degenerative joint disease characterized by cartilage degradation, with oxidative stress contributing to chondrocyte dysfunction and death. mdpi.comresearchgate.net this compound has been applied in studies investigating mitochondrial H₂O₂ in chondrocytes within OA models. In one study, this compound was used to assess intracellular mitochondrial H₂O₂ levels in SW1353 chondrosarcoma cells treated with monosodium iodoacetate (MIA), a common method to induce OA-like conditions in vitro. mdpi.comresearchgate.net These studies leverage this compound to understand the contribution of mitochondrial oxidative stress to the pathology observed in chondrocytes during osteoarthritis. The ability to measure mitochondrial H₂O₂ specifically in these cells provides a means to evaluate the effectiveness of potential therapeutic interventions aimed at mitigating oxidative damage in OA.
Implications in Aging and Cancer Research
Mitochondrial dysfunction and altered redox signaling, including aberrant H₂O₂ production, are recognized hallmarks of aging and are implicated in the development and progression of various age-related diseases, including cancer. nih.govresearchgate.netpreprints.orgmdpi.com this compound serves as a valuable tool in these research areas by enabling the monitoring of mitochondrial H₂O₂ levels. Its use allows researchers to investigate the link between mitochondrial oxidative stress and cellular senescence, a key process in aging. preprints.orgmdpi.com In cancer research, where altered mitochondrial metabolism and increased ROS production are often observed, this compound has been used to measure mitochondrial H₂O₂ in cancer cells. biorxiv.orgbiorxiv.org For example, studies on prostate cancer cells have employed this compound to assess mitochondrial H₂O₂ production, demonstrating elevated levels in certain radioresistant cancer cell lines compared to less resistant ones. biorxiv.org This application helps in understanding the role of mitochondrial H₂O₂ in cancer cell survival, metabolism, and response to therapy. biorxiv.org While detailed quantitative data directly linking this compound fluorescence intensity to specific aging phenotypes or cancer progression stages in comprehensive models are still emerging in readily available snippets, the probe's fundamental capability to report on mitochondrial H₂O₂ makes it a relevant tool for these fields.
Studies of Hydrogen Peroxide Homeostasis and Transport
This compound's primary function is to report on the localized concentration of H₂O₂ within the mitochondria, making it a direct tool for studying mitochondrial H₂O₂ homeostasis. nih.govnih.govresearchgate.netgoogle.comresearchgate.nettocris.com The probe's turn-on fluorescence upon reaction with H₂O₂, a process involving the H₂O₂-mediated deprotection of a boronate group, allows for the visualization of both basal and stimulated levels of mitochondrial H₂O₂. nih.govnih.govresearchgate.netgoogle.com By using this compound, researchers can assess how various physiological or pathological stimuli affect the production, accumulation, and removal of H₂O₂ within the mitochondria. nih.govresearchgate.net While this compound directly measures the presence of H₂O₂, studies employing this probe indirectly contribute to the understanding of H₂O₂ transport across the mitochondrial membrane. Changes in mitochondrial H₂O₂ levels detected by this compound in response to different conditions can provide insights into the balance between H₂O₂ production within the mitochondria and its efflux or detoxification. nih.govbiorxiv.org Although this compound itself does not directly measure transport kinetics, the data obtained on localized H₂O₂ concentrations are crucial for inferring the dynamics of H₂O₂ movement and the factors influencing its compartmentalization.
Representative Data on this compound Fluorescence Intensity in Cancer Cells
The following table illustrates representative data on relative this compound fluorescence intensity observed in different prostate cancer cell lines, indicating varying levels of mitochondrial H₂O₂ production. biorxiv.org
| Cell Line | Relative this compound Fluorescence Intensity (RFU) |
| PC3 Cells | Low |
| Clone 695 Cells | Significantly Higher |
Note: RFU = Relative Fluorescence Units. Data is representative and based on observations indicating significantly higher mitochondrial H₂O₂ in Clone 695 cells compared to PC3 cells as measured by this compound intensity. biorxiv.org
By providing a localized readout of mitochondrial H₂O₂, this compound facilitates investigations into how cellular processes and external factors influence the delicate balance of H₂O₂ within this critical organelle, thereby contributing to a better understanding of hydrogen peroxide homeostasis in health and disease. nih.govnih.gov
Advanced Considerations and Comparative Analyses of Mitopy1
Analytical Limitations and Quantitative Challenges in Mitochondrial H₂O₂ Sensing
Despite its utility, quantitative analysis of H₂O₂ generation using fluorescent probes like MitoPY1 presents challenges. nih.govresearchgate.net For non-ratiometric probes such as this compound, the observed signal can be influenced by the probe's uptake into the mitochondria. researchgate.net Furthermore, achieving accurate quantitative measurements of absolute H₂O₂ concentrations is difficult due to competing reactions that can affect probe signal. researchgate.netnih.gov While boronate-based probes have improved the ability to localize H₂O₂ signals, the quantitative assessment of H₂O₂ levels remains challenging. nih.govresearchgate.net The irreversible reaction of this compound with H₂O₂ is another drawback, as it prevents the monitoring of dynamic changes or the reversibility of H₂O₂ fluctuations. nih.gov The reaction kinetics of this compound with H₂O₂ can also be slower than optimal for capturing rapid changes in H₂O₂ levels. nih.gov Additionally, boronate-based probes, including this compound, have shown reactivity with peroxynitrite (ONOO⁻), often reacting significantly faster with ONOO⁻ than with H₂O₂. mdpi.com This cross-reactivity necessitates the inclusion of appropriate controls, such as inducing catalase expression or using a peroxynitrite-sensitive probe, to ensure the signal specifically reflects H₂O₂. nih.govmdpi.com
Comparative Analysis with Alternative Mitochondrial Reactive Oxygen Species Probes
This compound belongs to a class of fluorescent probes used for detecting mitochondrial ROS, each with distinct mechanisms and specificities. Comparing this compound to other probes highlights its advantages and limitations.
Differentiation from Superoxide (B77818) Probes (e.g., MitoSOX Red, Dihydroethidium)
This compound is designed to be selective for H₂O₂, distinguishing it from probes primarily used for detecting superoxide anion (O₂•⁻), such as MitoSOX Red and Dihydroethidium (DHE), also known as hydroethidine. tocris.comnih.govnih.gov DHE and its mitochondrion-targeted derivative, MitoSOX Red, are widely used for O₂•⁻ detection. nih.govnih.gov However, their use is limited by the formation of multiple fluorescent products upon oxidation. nih.govnih.gov DHE can form ethidium (B1194527) (E⁺) through non-specific redox reactions, while O₂•⁻ specifically oxidizes DHE to 2-hydroxyethidium (2-OH-E⁺). nih.govnih.gov Similarly, MitoSOX Red is oxidized by O₂•⁻ to 2-hydroxy-Mito-ethidium (2-OH-Mito-E⁺). nih.gov A significant challenge with DHE and MitoSOX Red is the spectral overlap between the superoxide-specific product (2-OH-E⁺ or 2-OH-Mito-E⁺) and the non-specific oxidation product (E⁺ or Mito-E⁺), making it difficult to specifically measure O₂•⁻ using simple fluorescence detection. nih.govnih.gov While optimized fluorescence spectroscopy can be used, confirmation with techniques like HPLC is often advisable for accurate quantification of mitochondrial O₂•⁻. nih.gov In contrast, this compound's boronate chemistry is designed for a more selective reaction with H₂O₂ over superoxide. tocris.comnih.gov Studies have shown that this compound is sensitive to H₂O₂ but does not detect mitochondrial O₂•⁻. nih.gov
Comparison with Other Targeted Boronate Probes (e.g., SHP-Mito, PF6-AM)
This compound is part of a family of arylboronate-based fluorescent probes developed for H₂O₂ detection, some of which are also targeted to specific organelles. mdpi.compreprints.org Other mitochondria-targeted boronate probes include SHP-Mito and MitoBoronic acid (MitoB). nih.govmdpi.comfrontiersin.org SHP-Mito, like this compound, utilizes a phosphonium (B103445) moiety for mitochondrial targeting and is also applicable for two-photon imaging. nih.govfrontiersin.org Some boronate probes, such as Ratio Peroxyfluor 1 (RPF-1) and SHP-Mito, are ratiometric, which allows for the normalization of the fluorescent signal to the probe concentration, potentially addressing some of the quantitative challenges associated with single-wavelength probes like this compound. nih.govpreprints.orgfrontiersin.org MitoB is another mitochondria-targeted probe, but it is a ratiometric mass spectrometry probe that is converted to MitoP upon H₂O₂ oxidation, enabling accurate measurements in the nanomolar range and successful use in vivo. frontiersin.org
PF6-AM (Peroxyfluor-6 acetoxymethyl ester) is another boronate-based probe, but it is primarily used for detecting intracellular (cytosolic) H₂O₂ rather than specifically mitochondrial H₂O₂. preprints.orgnih.govphysiology.org PF6-AM is cell-permeable due to its acetoxymethyl ester groups, which are cleaved by intracellular esterases, trapping the fluorescent product PF6 in the cytosol. nih.govresearchgate.net While PF6-AM offers improved cellular retention and increased sensitivity to H₂O₂, it lacks the specific mitochondrial targeting of this compound and SHP-Mito. researchgate.netnih.govresearchgate.net The choice between these probes depends on the specific research question and the desired subcellular localization of H₂O₂ detection.
Here is a comparative overview of selected ROS probes:
| Probe | Target ROS | Primary Localization | Mechanism | Ratiometric? | Key Advantages | Key Limitations |
| This compound | H₂O₂ | Mitochondria | Boronate oxidation to fluorescent phenol (B47542) | No | Mitochondrial targeting, H₂O₂ selectivity (vs O₂•⁻) | Non-ratiometric, irreversible reaction, slower kinetics, ONOO⁻ cross-reactivity |
| MitoSOX Red | O₂•⁻ (primarily) | Mitochondria | Oxidation to fluorescent ethidium derivative | No | Mitochondrial targeting | Non-specific oxidation products, spectral overlap, affected by membrane potential |
| Dihydroethidium | O₂•⁻ (primarily) | Cytosol/Nucleus | Oxidation to fluorescent ethidium derivative | No | Cell permeable | Non-specific oxidation products, spectral overlap, less specific localization |
| DCFH-DA | General ROS | Cytosol | Oxidation to fluorescent DCF | No | Cell permeable, general ROS indicator | Lack of specificity for ROS species, lack of subcellular localization, photobleaching |
| SHP-Mito | H₂O₂ | Mitochondria | Boronate oxidation | Yes | Mitochondrial targeting, ratiometric, two-photon compatible | ONOO⁻ cross-reactivity |
| PF6-AM | H₂O₂ | Cytosol | Boronate oxidation | No | Cell permeable, increased sensitivity | Cytosolic localization, non-ratiometric |
Strategies for Enhancing Probe Performance and Biological Relevance
Enhancing the performance and biological relevance of mitochondrial H₂O₂ probes like this compound involves addressing their current limitations. Developing ratiometric versions of mitochondria-targeted boronate probes is a key strategy to overcome the challenges of quantitative analysis and variations in probe uptake. Ratiometric probes provide an internal reference, allowing for more accurate measurements independent of probe concentration or excitation source fluctuations. nih.govpreprints.orgfrontiersin.org Improving the reaction kinetics of boronate probes to better match the dynamic nature of biological H₂O₂ fluctuations is also crucial for capturing transient changes.
Increasing the specificity of probes to differentiate H₂O₂ from other reactive species, particularly peroxynitrite, remains an important area of development. This could involve modifying the boronate switch or incorporating additional recognition elements.
Strategies for enhancing biological relevance include developing probes with improved photostability to minimize photobleaching and photo-oxidation, which are significant issues in live-cell imaging. tandfonline.comtandfonline.com Creating probes with a wider range of emission colors would facilitate multicolor imaging experiments, allowing for the simultaneous monitoring of mitochondrial H₂O₂ and other cellular parameters. nih.govresearchgate.net
Furthermore, adapting probes for in vivo applications and deep tissue imaging techniques, such as two-photon microscopy, is essential for studying mitochondrial H₂O₂ in more complex biological systems and whole organisms. nih.govresearchgate.net While this compound and SHP-Mito have been used with two-photon imaging, further development in this area can improve penetration depth and imaging time. nih.govresearchgate.netfrontiersin.org
Finally, a thorough understanding of the probe's behavior within the complex cellular environment, including its potential interactions with cellular components and the influence of the local microenvironment (e.g., pH, redox buffers), is vital for accurate interpretation of results and enhancing biological relevance. Using appropriate controls and validation methods, such as genetic or pharmacological manipulation of H₂O₂ levels and comparison with alternative detection methods, are critical for ensuring the reliability of data obtained with fluorescent probes. nih.govmdpi.com
Future Perspectives in Mitopy1 Enabled Research
Development of Next-Generation Multifunctional Probes Based on the MitoPY1 Scaffold
The modular design of this compound, which links a boronate-based H₂O₂ sensor to a mitochondrial targeting group, provides a versatile scaffold for creating next-generation probes nih.gov. Future efforts are likely to focus on developing multifunctional probes with enhanced properties or expanded capabilities. This could involve modifying the fluorophore to enable different emission wavelengths, improving the kinetics of the H₂O₂ reaction, or incorporating additional functionalities.
For instance, while this compound offers visible excitation and emission and is compatible with other boronate-based dyes targeting different cellular locations, its irreversible reaction with H₂O₂ and relatively slow kinetics are areas for potential improvement in future probe design nih.gov. Developing probes with reversible reactions or faster response times would allow for real-time monitoring of rapid H₂O₂ fluctuations. Additionally, creating this compound-based probes with different emission colors would enable simultaneous detection of multiple mitochondrial parameters or facilitate multiplexed imaging experiments nih.gov. The ability to append additional groups after the boronation step offers opportunities for generating new probes with diverse targeting or detection capabilities nih.gov.
Integration of this compound with Advanced Imaging Technologies
This compound is compatible with various fluorescence microscopy techniques, including epifluorescence, confocal, and multiphoton microscopy, as well as flow cytometry nih.govnih.govnih.gov. Future research will likely involve integrating this compound with more advanced imaging technologies to gain deeper insights into mitochondrial H₂O₂ dynamics with higher spatial and temporal resolution.
Techniques such as super-resolution microscopy could provide unprecedented detail on the sub-mitochondrial localization and dynamics of H₂O₂. Light-sheet microscopy is another promising technique for visualizing and tracking changes in mitochondrial behavior in complex systems like organoids nih.gov. Integrating this compound with these advanced methods could reveal how mitochondrial H₂O₂ signaling is organized at a finer scale and how it changes during dynamic cellular processes or in disease states. The use of this compound in conjunction with high-content imaging systems is also being explored for assessing mitochondrial health nih.gov.
Broader Impact on Understanding Mitochondrial Redox Biology
This compound has been instrumental in demonstrating localized changes in mitochondrial H₂O₂ levels in various cell culture models and even in tissue isolates nih.govnih.gov. These studies have highlighted the link between mitochondrial H₂O₂ production and physiological processes like sodium uptake in the kidney, suggesting a connection between mitochondrial oxidative stress and conditions such as hypertension nih.gov. This compound has also been used to study mitochondrial H₂O₂ in models of Parkinson's disease and in human spermatozoa nih.govuc.ptrndsystems.comtocris.com.
The ability to reliably detect and quantify mitochondrial H₂O₂ using tools like this compound is crucial for advancing the field of mitochondrial medicine, which aims to diagnose and treat diseases associated with mitochondrial dysfunction andrewslab.ca. While challenges remain in quantifying basal intracellular H₂O₂ levels with high sensitivity and selectivity, the development of improved boronate-based probes building upon the this compound scaffold holds significant promise for overcoming these limitations researchgate.net.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
